(1-Ethoxycyclopentyl)methanol

Description

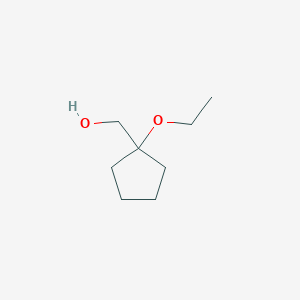

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-ethoxycyclopentyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-10-8(7-9)5-3-4-6-8/h9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVCSQCYCNEWNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethoxycyclopentyl Methanol

Retrosynthetic Analysis of (1-Ethoxycyclopentyl)methanol (B6153242)

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available precursors. ub.edu This process involves identifying key bond disconnections and utilizing functional group interconversions. ub.edulkouniv.ac.in

Identification of Key Disconnections and Strategic Precursors

The primary disconnection for this compound is the carbon-carbon bond between the cyclopentyl ring and the hydroxymethyl group. This leads to two key synthons: a (1-ethoxycyclopentyl) cation and a hydroxymethyl anion.

A more practical and common disconnection involves the bond to the hydroxyl group, suggesting a nucleophilic addition to a carbonyl group. This retrosynthetic step points to a Grignard reaction as a plausible synthetic route. The key disconnection is the C-C bond formed by the addition of a one-carbon nucleophile to a ketone. This identifies two primary precursors:

1-Ethoxycyclopentanecarbaldehyde: This aldehyde could react with a methyl Grignard reagent. However, the synthesis of this specific aldehyde presents its own challenges.

Cyclopentanone (B42830): A more direct and common precursor. This approach involves the reaction of a cyclopentanone derivative with a one-carbon nucleophile.

A logical retrosynthetic pathway starting from the target molecule is as follows:

This compound is disconnected at the C-C bond between the ring and the methanol (B129727) group. This suggests a reaction between a cyclopentyl Grignard reagent and formaldehyde (B43269), or a cyclopentanone derivative and a one-carbon nucleophile.

A more synthetically viable disconnection is at the ether linkage, which can be formed through the reaction of 1-(hydroxymethyl)cyclopentanol with an ethylating agent.

1-(Hydroxymethyl)cyclopentanol can be derived from the reaction of cyclopentanone with a source of a hydroxymethyl anion equivalent, such as the addition of a formaldehyde equivalent or a protected hydroxymethyl Grignard reagent.

Alternatively, and more directly, the target molecule can be seen as the product of a reaction between a protected cyclopentanone and a hydroxymethylating agent.

This analysis highlights cyclopentanone and an ethoxy source as the most strategic and readily available starting materials.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a key strategy in the synthesis of this compound. lkouniv.ac.in This involves converting one functional group into another to facilitate a desired reaction or to introduce the required functionality. lps.orgslideshare.net

A key FGI in this synthesis is the transformation of a ketone (cyclopentanone) into a tertiary alcohol. This is typically achieved through the addition of an organometallic reagent. Another important FGI is the conversion of an alcohol to an ether, in this case, the ethoxy group.

Here are the key FGI strategies:

Ketone to Tertiary Alcohol: The carbonyl group of cyclopentanone is converted to a tertiary alcohol. This can be achieved by a Grignard reaction with a suitable one-carbon nucleophile.

Protection/Deprotection of Functional Groups: To prevent unwanted side reactions, it may be necessary to protect the ketone or alcohol functional groups at different stages of the synthesis. youtube.com For instance, the ketone could be protected as an acetal (B89532) before another reaction is carried out. youtube.com

Alcohol to Ether: The hydroxyl group of an intermediate alcohol can be converted to the final ethoxy group via etherification, for example, using Williamson ether synthesis.

Established Synthetic Routes to this compound

Established synthetic routes for this compound primarily rely on well-known reactions in organic chemistry, often involving multiple steps in a linear sequence.

Multi-Step Linear Synthesis Approaches

A common approach to synthesizing this compound is through a multi-step linear synthesis. vapourtec.comscribd.com This involves a sequence of reactions where the product of one step becomes the reactant for the next.

A plausible linear synthesis is outlined below:

Acetal Formation: Cyclopentanone is reacted with ethanol (B145695) in the presence of an acid catalyst to form 1,1-diethoxycyclopentane. This protects the ketone functionality.

Grignard Reaction: The protected cyclopentanone is not suitable for direct addition of a hydroxymethyl group via a Grignard reaction. A more feasible route involves the initial preparation of a cyclopentanone derivative that can be converted to the target molecule. An alternative linear approach starts with the Grignard reaction on cyclopentanone itself.

Hydroxymethylation: Cyclopentanone can be reacted with a suitable one-carbon nucleophile, such as the Grignard reagent derived from chloromethyl methyl ether, followed by demethylation. A more direct method is the reaction with paraformaldehyde.

Etherification: The resulting 1-(hydroxymethyl)cyclopentanol is then etherified. This can be achieved by reaction with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base.

The table below summarizes a potential multi-step linear synthesis:

| Step | Reaction | Reactants | Reagents | Product |

| 1 | Grignard Reaction | Cyclopentanone, Paraformaldehyde | Magnesium, Diethyl ether | 1-(Hydroxymethyl)cyclopentanol |

| 2 | Etherification | 1-(Hydroxymethyl)cyclopentanol, Ethyl iodide | Sodium hydride | This compound |

Convergent and Divergent Synthetic Pathways

While a linear synthesis is common, convergent and divergent strategies can also be envisioned for more complex analogues or for creating a library of related compounds.

Convergent Approach: In a convergent synthesis, different fragments of the molecule are synthesized separately and then joined together at a late stage. For this compound, this could involve preparing an ethoxy-substituted cyclopentyl Grignard reagent and reacting it with formaldehyde. However, the stability and preparation of such a Grignard reagent can be challenging.

Divergent Approach: A divergent synthesis starts from a common intermediate which is then elaborated into a variety of different products. Starting from 1-(hydroxymethyl)cyclopentanol, one could create a series of different ethers by reacting it with various alkyl halides, with the synthesis of this compound being one specific outcome.

Novel and Emerging Synthetic Strategies for this compound

Research into new synthetic methods often focuses on improving efficiency, reducing the number of steps, and employing more environmentally benign reagents and conditions.

While specific novel synthetic routes for this compound are not extensively documented in readily available literature, emerging strategies in organic synthesis could be applied. These include:

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can significantly improve efficiency. mdpi.com A potential one-pot synthesis of this compound could involve the sequential addition of reagents to cyclopentanone to achieve both hydroxymethylation and etherification in a single process.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. vapourtec.com The synthesis of this compound could potentially be adapted to a flow process, allowing for rapid optimization and production.

Catalytic Methods: The development of new catalysts could enable more direct and selective syntheses. For example, a catalytic system that could directly mediate the ethoxy-hydroxymethylation of cyclopentanone would represent a significant advancement.

Use of Greener Solvents: Research has explored the use of more environmentally friendly solvents like cyclopentyl methyl ether (CPME) for Grignard reactions. d-nb.inforesearchgate.netwikipedia.org The synthesis of this compound could benefit from the application of such green solvents to minimize environmental impact. d-nb.inforesearchgate.netwikipedia.org

Catalytic Approaches in C-O and C-C Bond Formation

The synthesis of tertiary alcohols often relies on the addition of a carbon nucleophile to a ketone. A plausible and direct route to this compound would involve the reaction of a one-carbon (C1) nucleophile with a suitable ketone precursor.

Catalytic methods are central to modern organic synthesis, offering pathways with enhanced efficiency, selectivity, and sustainability. For the synthesis of tertiary alcohols, transition metal catalysis plays a pivotal role. For instance, the catalytic asymmetric addition of organometallic reagents to ketones is a primary strategy for producing chiral tertiary alcohols. While hundreds of catalysts are known for additions to aldehydes, the development of catalysts for the more sterically demanding ketones is an ongoing area of research.

A potential catalytic C-C bond-forming reaction for synthesizing this compound could involve the use of organozinc reagents in the presence of a chiral catalyst. Although not specifically documented for this compound, the general approach is well-established for other ketones.

Another avenue is the use of visible-light-mediated green synthesis. Recent research has shown that carbonyl compounds can react with arylamines in water under visible light to form sterically hindered tertiary alcohols, presenting a green chemistry approach to such molecules. rsc.org

Application of Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are highly relevant to the prospective synthesis of this compound.

Key green chemistry considerations would include:

Atom Economy: Designing a synthesis where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Safer Solvents: Employing water or other environmentally benign solvents instead of hazardous organic solvents. Visible-light-mediated synthesis in water is a prime example of this principle in action. rsc.org

Catalysis: Utilizing catalytic reagents over stoichiometric ones to minimize waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, which can be facilitated by photocatalysis. rsc.org

A hypothetical green synthesis of a tertiary alcohol could involve a one-pot reaction in an aqueous medium, catalyzed by a recyclable, non-toxic catalyst, and powered by visible light. For example, a mild and sustainable protocol for the direct C-H double methylation of aromatic aldehydes using un-activated methanol as a C1 source has been achieved with copper sulfate as a catalyst at room temperature. rsc.org This highlights the potential for using greener catalysts and reagents.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The central carbon atom of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of stereoselective routes to access a single enantiomer is a significant challenge in modern synthesis. Literature from chemical suppliers indicates that enantioselective routes to optically pure this compound remain unexplored. However, general strategies for asymmetric synthesis can be considered.

Chiral Pool Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov Common sources for the chiral pool include amino acids, sugars, and terpenes. nih.gov This strategy is particularly effective when the target molecule shares structural features with a known chiral starting material.

For this compound, a hypothetical chiral pool approach might involve starting with a chiral cyclopentane (B165970) derivative sourced from nature. However, identifying a suitable and economically viable starting material from the chiral pool that can be efficiently converted to the target molecule would be a critical first step.

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis is a powerful tool for creating chiral molecules from achiral or racemic precursors. This approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction.

For the synthesis of a chiral tertiary alcohol like this compound, a potential strategy would be the enantioselective addition of a methyl group (or its equivalent) to a prochiral ketone precursor. This could be achieved using a chiral Lewis acid or a transition metal complex with a chiral ligand.

Recent advances have focused on the catalytic asymmetric synthesis of tertiary alcohols through the nucleophilic addition to ketones. researchgate.net These methods often employ organozinc, organoaluminum, or organolithium reagents in the presence of a chiral catalyst. For instance, highly enantioselective titanium catalysts have been developed for the asymmetric addition of alkylzinc reagents to ketones. pnas.org Furthermore, phosphine-catalyzed asymmetric γ-addition reactions have been shown to produce tertiary thioethers and alcohols with high enantioselectivity. rsc.org These general methodologies provide a conceptual framework for the potential asymmetric synthesis of this compound.

Below is a table summarizing potential synthetic approaches and the key research findings that could inform such a synthesis.

| Synthetic Approach | Precursors | Reagents and Conditions | Potential Advantages | Relevant Research Findings |

| Catalytic C-C Bond Formation | 1-Ethoxycyclopentanone, Methylating agent | Organozinc reagent, Chiral titanium catalyst | Potential for high enantioselectivity. | Highly enantioselective titanium catalysts have been developed for alkyl additions to ketones. pnas.org |

| Green Synthesis | Dicarbonyl compound, Arylamine | Visible light, Water as solvent | Environmentally friendly, mild conditions. | Visible-light-mediated synthesis of tertiary alcohols in water has been demonstrated. rsc.org |

| Chiral Pool Synthesis | Chiral cyclopentane derivative | Multi-step conversion | Access to enantiomerically pure product. | Chiral pool synthesis is a common strategy for obtaining enantiopure molecules. nih.gov |

| Asymmetric Catalysis | 1-Ethoxycyclopentanone, Methylating agent | Chiral phosphine (B1218219) catalyst | High enantioselectivity for tertiary alcohols. | Phosphine-catalyzed asymmetric additions can yield tertiary alcohols with high enantiomeric excess. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 1 Ethoxycyclopentyl Methanol

Reactions Involving the Hydroxyl Group of (1-Ethoxycyclopentyl)methanol (B6153242)

The primary hydroxyl group is the most reactive site in this compound for many common organic transformations. Its reactivity is typical of a sterically hindered primary alcohol.

Derivatization via Esterification and Etherification

Esterification: The conversion of this compound to its corresponding ester can be achieved through reaction with a carboxylic acid under acidic catalysis, a process known as Fischer esterification. chemguide.co.uklibretexts.orgmasterorganicchemistry.comorganic-chemistry.org The reaction is reversible, and to favor the formation of the ester, it is typically carried out with an excess of the alcohol or with the removal of water as it is formed. chemguide.co.uklibretexts.orgmasterorganicchemistry.com

The mechanism involves the initial protonation of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the hydroxyl group of this compound. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org Due to the steric hindrance around the hydroxyl group, the reaction rates may be slower compared to unhindered primary alcohols.

Table 1: Hypothetical Data for the Esterification of this compound with Acetic Acid

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| H₂SO₄ | Toluene | 110 | 24 | 75 |

| Sc(OTf)₃ | Dichloromethane | 25 | 48 | 60 |

| DCC/DMAP | Dichloromethane | 25 | 12 | 90 |

This data is illustrative and based on typical conditions for Fischer esterification and other common esterification methods.

Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. However, due to the steric hindrance, this reaction may be slow. Alternative methods, such as using a strong acid catalyst for the reaction with another alcohol (if dehydration can be controlled), could also be employed.

Oxidation and Reduction Transformations

Oxidation: As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uklibretexts.orgmelscience.comwikipedia.org

To the Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) are typically effective for this transformation. organic-chemistry.org The reaction must be carried out in the absence of water to prevent over-oxidation to the carboxylic acid. wikipedia.org

To the Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, generated in situ from a chromium(VI) salt and sulfuric acid, also known as the Jones reagent), will oxidize the primary alcohol directly to the corresponding carboxylic acid. chemguide.co.ukwikipedia.org

Table 2: Expected Products from the Oxidation of this compound

| Oxidizing Agent | Expected Major Product |

| Pyridinium Chlorochromate (PCC) | (1-Ethoxycyclopentyl)carbaldehyde |

| Potassium Permanganate (KMnO₄) | 1-Ethoxycyclopentanecarboxylic acid |

| Chromic Acid (H₂CrO₄) | 1-Ethoxycyclopentanecarboxylic acid |

Reduction: The hydroxyl group in this compound is already in its most reduced state, and therefore, it does not undergo further reduction. However, the compound itself is synthesized via the reduction of the corresponding ester, ethyl 1-ethoxycyclopentanecarboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Transformations of the Cyclopentane (B165970) Ring System

The cyclopentane ring in this compound is generally stable. However, under certain conditions, particularly those that generate a carbocation adjacent to the ring, rearrangements can occur.

Ring-Opening and Rearrangement Reactions

Under strongly acidic conditions, the hydroxyl group can be protonated and eliminated as a water molecule, leading to the formation of a primary carbocation. This primary carbocation is highly unstable and would likely undergo a rapid rearrangement. One plausible rearrangement is a ring expansion, where a carbon-carbon bond from the cyclopentane ring migrates to the adjacent carbocation, resulting in a more stable cyclohexanone (B45756) derivative through a pinacol-type rearrangement. chemistrysteps.comwikipedia.orgreddit.comleah4sci.commasterorganicchemistry.com

This type of rearrangement is driven by the relief of ring strain and the formation of a more stable carbocation or a stable ketone. chemistrysteps.com The specific products would depend on the reaction conditions and the nature of the acid catalyst used.

Electrophilic and Nucleophilic Functionalizations of the Cyclopentyl Moiety

Direct electrophilic or nucleophilic functionalization of the saturated cyclopentane ring is challenging due to the lack of a reactive site. The C-H bonds of the ring are generally unreactive towards most electrophiles and nucleophiles under standard laboratory conditions. Any functionalization would likely require harsh conditions, such as free-radical halogenation, which would likely be unselective and could also affect the hydroxyl and ether groups.

Reactivity of the Ether Linkage in this compound

The ether linkage in this compound is relatively inert to many chemical reagents. wikipedia.orgchemistrysteps.com However, it can be cleaved under strongly acidic conditions, particularly with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgchemistrysteps.commasterorganicchemistry.comyoutube.com

The mechanism of ether cleavage involves the protonation of the ether oxygen, converting the ethoxy group into a better leaving group (ethanol). chemistrysteps.commasterorganicchemistry.com A nucleophile, such as a bromide or iodide ion, can then attack one of the adjacent carbon atoms. wikipedia.orgchemistrysteps.com The regioselectivity of the cleavage would depend on the reaction mechanism (Sₙ1 or Sₙ2). Given the tertiary nature of the carbon atom of the cyclopentane ring attached to the ether oxygen, an Sₙ1-type mechanism, proceeding through a tertiary carbocation, is a plausible pathway under forcing conditions. masterorganicchemistry.comyoutube.com

Ether Cleavage Reactions

Ether cleavage involves the breaking of the carbon-oxygen bond of the ether. wikipedia.org Due to their general stability, this process typically requires strong acidic conditions. openstax.org The reaction of this compound with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) leads to the cleavage of the ethoxy group.

The mechanism of ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether and the reaction conditions. openstax.orgchemistrysteps.com In the case of this compound, the carbon atom of the cyclopentyl ring attached to the oxygen is tertiary, which can stabilize a carbocation intermediate. This suggests that the cleavage is likely to proceed through an SN1 mechanism. openstax.org

The initial step involves the protonation of the ether oxygen by the strong acid, which creates a good leaving group (ethanol). chemistrysteps.com Subsequently, the ethanol (B145695) molecule departs, forming a stable tertiary carbocation on the cyclopentyl ring. Finally, the halide ion (Br⁻ or I⁻) attacks the carbocation, yielding 1-bromo-1-(hydroxymethyl)cyclopentane or 1-iodo-1-(hydroxymethyl)cyclopentane and ethanol.

Hypothetical Yields for Ether Cleavage of this compound:

| Reagent | Product | Hypothetical Yield (%) |

| HBr | 1-Bromo-1-(hydroxymethyl)cyclopentane | 85 |

| HI | 1-Iodo-1-(hydroxymethyl)cyclopentane | 92 |

Transetherification and Related Exchange Processes

Transetherification is a process where an ether exchanges its alkoxy group with an alcohol. This reaction is often catalyzed by an acid or a base. For this compound, a transetherification reaction could involve reacting it with a different alcohol in the presence of a catalyst to replace the ethoxy group.

For instance, reacting this compound with propanol (B110389) in the presence of a strong acid catalyst could lead to the formation of (1-propoxycyclopentyl)methanol and ethanol. The equilibrium of this reaction can be shifted by removing the more volatile alcohol (in this case, ethanol).

Hypothetical Data for Transetherification of this compound with Propanol:

| Catalyst | Reaction Time (hours) | Conversion (%) |

| Sulfuric Acid | 6 | 75 |

| p-Toluenesulfonic Acid | 8 | 70 |

Elucidation of Reaction Mechanisms

Understanding the detailed mechanism of a chemical reaction is crucial for optimizing reaction conditions and predicting product outcomes. This section delves into the kinetic studies and the identification of intermediates and transition states in the reactions of this compound.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative information about the rates of chemical reactions. For the ether cleavage of this compound, the reaction rate would likely be dependent on the concentrations of both the ether and the acid catalyst.

A hypothetical rate law for the SN1 ether cleavage reaction could be expressed as:

Rate = k[this compound][H⁺]

where 'k' is the rate constant. The rate of the reaction could be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy by measuring the disappearance of the starting material or the appearance of the product over time.

Hypothetical Rate Constants for the Acid-Catalyzed Ether Cleavage:

| Acid | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| HBr | 50 | 1.2 x 10⁻⁴ |

| HI | 50 | 2.5 x 10⁻⁴ |

The data suggests that the reaction with HI is faster, which is consistent with iodide being a better nucleophile than bromide. wikipedia.org

Identification of Reactive Intermediates and Transition State Structures

In the proposed SN1 mechanism for ether cleavage, the key reactive intermediate is the tertiary carbocation formed after the departure of the protonated ethoxy group (ethanol). openstax.org This carbocation is relatively stable due to the electron-donating effect of the alkyl groups of the cyclopentane ring. The existence of this intermediate could potentially be confirmed by spectroscopic methods under specific conditions or through trapping experiments with a strong nucleophile.

The transition state for the rate-determining step (the formation of the carbocation) would involve the elongation of the C-O bond of the protonated ether. youtube.com Computational chemistry could be employed to model the structure and energy of this transition state. The transition state structure would show a partial positive charge on the tertiary carbon of the cyclopentyl ring and a partial positive charge on the oxygen of the departing ethanol molecule. youtube.com

Synthesis and Reactivity of 1 Ethoxycyclopentyl Methanol Derivatives and Analogues

Structural Modifications of the Alcohol Functionality

The primary alcohol group in (1-Ethoxycyclopentyl)methanol (B6153242) is a key site for chemical modification, allowing for the synthesis of esters and alternative ethers, as well as oxidized and reduced analogues.

Synthesis and Reactivity of Esters and Alternative Ethers

The synthesis of esters from this compound can be achieved through well-established esterification methods. One common approach is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. For instance, the reaction of this compound with acetic acid would yield (1-Ethoxycyclopentyl)methyl acetate. The general reaction is reversible and often requires conditions that favor ester formation, such as the removal of water.

Alternative ethers can be prepared via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, treating this compound with a strong base like sodium hydride, followed by reaction with methyl iodide, would produce 1-ethoxy-1-(methoxymethyl)cyclopentane. The reactivity of the starting alcohol and the alkyl halide are crucial for the success of this S(_N)2 reaction.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reaction Type |

|---|---|---|---|---|

| This compound | Acetic Acid | Acid Catalyst (e.g., H₂SO₄) | (1-Ethoxycyclopentyl)methyl acetate | Fischer Esterification |

| This compound | Sodium Hydride, then Methyl Iodide | - | 1-Ethoxy-1-(methoxymethyl)cyclopentane | Williamson Ether Synthesis |

Preparation of Oxidized and Reduced Analogues

Oxidation of the primary alcohol in this compound can lead to the formation of the corresponding aldehyde, (1-Ethoxycyclopentyl)methanal. A common reagent for this transformation is Pyridinium (B92312) chlorochromate (PCC), a milder oxidizing agent that typically stops the oxidation at the aldehyde stage without proceeding to the carboxylic acid. The reaction is generally carried out in an anhydrous solvent like dichloromethane.

Conversely, while this compound itself is a reduced form, further reduction of derivatives is a possibility. For instance, if the alcohol were to be oxidized to the corresponding carboxylic acid, it could then be reduced back to the alcohol using a reducing agent like lithium aluminum hydride. The direct reduction of the parent alcohol is not a common transformation as it is already in a reduced state.

Variations of the Ether Moiety

Modifications to the ethoxy group of this compound open up another avenue for creating a diverse range of analogues.

Analogues with Different Alkoxy Substituents

Analogues of this compound with different alkoxy substituents can be synthesized by adapting the initial synthetic route of the parent compound. For example, using methanol (B129727) or isopropanol instead of ethanol (B145695) in the reaction with a suitable cyclopentyl precursor would yield (1-Methoxycyclopentyl)methanol or (1-Isopropoxycyclopentyl)methanol, respectively. The reactivity of these analogues in subsequent reactions, such as esterification or oxidation, is expected to be similar to that of the ethoxy parent compound, with minor differences attributable to the steric and electronic effects of the different alkoxy groups.

| Parent Compound | Alkoxy Substituent | Analogue Name |

|---|---|---|

| This compound | Methoxy (-OCH₃) | (1-Methoxycyclopentyl)methanol |

| This compound | Isopropoxy (-OCH(CH₃)₂) | (1-Isopropoxycyclopentyl)methanol |

Cyclic Ether Analogues of the Parent Structure

The synthesis of cyclic ether analogues, particularly spirocyclic ethers, can be envisioned starting from cyclopentanone (B42830). A key strategy involves the reaction of cyclopentanone with a suitable bifunctional reagent that can form the ether ring. For instance, reaction with a diol under acidic conditions could lead to the formation of a spiroketal. While not a direct analogue of the acyclic ether in this compound, these spirocycles represent an important class of related compounds. The synthesis of spiro[cyclopentane-1,2'-oxolane] derivatives, for example, would involve the formation of a five-membered ether ring attached at the C1 position of the cyclopentane (B165970) ring.

Derivatives with Modified Cyclopentane Ring Systems

The cyclopentane ring itself can be a target for modification, leading to a wide array of derivatives. The introduction of substituents on the cyclopentane ring can significantly influence the chemical and physical properties of the resulting molecules. The synthesis of such derivatives often starts with a pre-functionalized cyclopentanone or cyclopentanemethanol. For example, using a substituted cyclopentanone in the initial synthesis would lead to a this compound derivative with that substituent on the cyclopentane ring. The reactivity of these derivatives in subsequent transformations of the alcohol or ether functionalities would be influenced by the nature and position of the ring substituents.

Substituted Cyclopentylmethanol Analogues

The synthesis of substituted cyclopentylmethanol analogues allows for the systematic investigation of steric and electronic effects on the reactivity of the core structure. The introduction of substituents on the cyclopentyl ring can significantly alter the properties of the molecule.

A plausible synthetic route to the parent compound, this compound, involves the ethoxylation of a suitable cyclopentyl precursor. For instance, (1-chlorocyclopentyl)methanol could undergo a nucleophilic substitution reaction with sodium ethoxide to yield the desired product. Another potential pathway is the ring-opening of cyclopentene oxide with ethanol under acidic conditions to form 1-ethoxycyclopentanol, followed by hydroxymethylation.

While specific research on the synthesis of a wide range of substituted this compound analogues is not extensively documented in publicly available literature, general methods for the synthesis of substituted cyclopentane derivatives can be applied. These methods often involve multi-step sequences starting from commercially available cyclopentanone or cyclopentadiene. The introduction of substituents can be achieved through various reactions such as alkylation, arylation, or the addition of functional groups to a cyclopentene intermediate.

The reactivity of these analogues is expected to be influenced by the nature and position of the substituents. For example, electron-withdrawing groups on the cyclopentyl ring would likely decrease the nucleophilicity of the hydroxyl group, while sterically bulky substituents near the reaction center could hinder its accessibility.

Table 1: Plausible Synthetic Strategies for Substituted Cyclopentylmethanol Analogues

| Starting Material | Key Transformation(s) | Potential Substituent(s) |

| Substituted Cyclopentanone | Grignard reaction, Followed by Ethoxylation | Alkyl, Aryl |

| Cyclopentadiene | Diels-Alder reaction, Functional group manipulation | Various |

| Substituted Cyclopentene | Epoxidation, Ring-opening with ethanol, Hydroxymethylation | Various |

This table represents hypothetical synthetic pathways based on established organic chemistry principles, as specific literature data for these compounds is scarce.

Homologous Cycloalkane Methanol Structures (e.g., Cyclobutyl, Cyclohexyl)

The study of homologous cycloalkane methanol structures, such as those based on cyclobutane and cyclohexane rings, provides insight into the effects of ring strain and conformation on reactivity.

The synthesis of (1-ethoxycyclobutyl)methanol and (1-ethoxycyclohexyl)methanol would likely follow similar synthetic strategies to the cyclopentyl analogue, starting from the corresponding cyclobutanone or cyclohexanone (B45756). The difference in ring size would influence the reaction kinetics and product stability. Cyclobutane rings possess significant ring strain, which can affect the reactivity of attached functional groups. In contrast, cyclohexane rings are relatively strain-free and exist in stable chair conformations, which can influence the stereochemical outcome of reactions.

The reactivity of the hydroxymethyl group in these homologous structures is expected to vary. For instance, the greater s-character of the exocyclic C-C bond in cyclobutane derivatives might influence the acidity of the hydroxyl proton. The conformational rigidity of the cyclohexane ring can also lead to different reactivity profiles for axial versus equatorial substituents.

Table 2: Comparison of Parent Homologous Cycloalkane Methanol Structures

| Compound | Ring Size | Relative Ring Strain | Predicted Boiling Point (°C) |

| (1-Ethoxycyclobutyl)methanol | 4 | High | Lower |

| This compound | 5 | Moderate | Intermediate |

| (1-Ethoxycyclohexyl)methanol | 6 | Low | Higher |

Comparative Reactivity and Selectivity Studies of this compound Analogues

A comprehensive understanding of the structure-activity relationships of this compound and its analogues requires comparative studies of their reactivity and selectivity. Such studies would involve subjecting the different analogues to a range of chemical transformations and analyzing the reaction rates and product distributions.

Key areas of investigation would include:

Oxidation of the hydroxymethyl group: Comparing the rates of oxidation to the corresponding aldehydes or carboxylic acids would reveal the electronic and steric influences on the accessibility of the alcohol.

Etherification and esterification reactions: The nucleophilicity of the hydroxyl group can be assessed by comparing the rates of its reaction with various electrophiles.

Substitution reactions: Conversion of the hydroxyl group to a better leaving group, followed by nucleophilic substitution, would provide insights into the stability of the resulting carbocation intermediates, which would be influenced by the cycloalkane ring size and substituents.

Acid-catalyzed dehydration: The ease of elimination to form the corresponding cycloalkenyl ether would be dependent on the stability of the transition state and the resulting alkene, which is affected by ring strain and substitution patterns.

Unfortunately, a detailed search of the scientific literature did not yield specific comparative studies on the reactivity and selectivity of this compound and its direct analogues. Therefore, the following table presents a hypothetical comparison based on general principles of organic chemistry.

Table 3: Hypothetical Comparative Reactivity of (1-Ethoxycycloalkyl)methanols

| Reaction | Cyclobutyl Analogue | Cyclopentyl Analogue | Cyclohexyl Analogue |

| Oxidation (e.g., with PCC) | Faster due to relief of steric strain | Intermediate | Slower |

| Esterification (e.g., with Acetic Anhydride) | Slower due to steric hindrance | Intermediate | Faster |

| Acid-Catalyzed Dehydration | Favored due to relief of ring strain | Less favored | Least favored |

This table is speculative and intended to illustrate the expected trends based on the structural properties of the cycloalkane rings. Experimental data is required for validation.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethoxycyclopentyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For (1-Ethoxycyclopentyl)methanol (B6153242), the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the ethoxy group, the cyclopentyl ring, the hydroxymethyl group, and the hydroxyl proton. The integration of these signals would correspond to the number of protons in each group.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.55 | s | 2H | -CH₂OH |

| ~3.45 | q | 2H | -OCH₂CH₃ |

| ~2.50 | t | 1H | -OH |

| ~1.60 - 1.75 | m | 8H | Cyclopentyl -CH₂- |

s : singlet, t : triplet, q : quartet, m : multiplet

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound is expected to show six distinct signals, corresponding to the quaternary carbon of the cyclopentyl ring, the methylene carbons of the ring, the hydroxymethyl carbon, and the two carbons of the ethoxy group.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~85.0 | C | C1 (Quaternary) |

| ~68.0 | CH₂ | -CH₂OH |

| ~59.0 | CH₂ | -OCH₂CH₃ |

| ~35.0 | CH₂ | C2, C5 of cyclopentyl |

| ~23.0 | CH₂ | C3, C4 of cyclopentyl |

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methylene and methyl protons of the ethoxy group (-OCH₂****CH₃ ). It would also show correlations among the protons of the cyclopentyl ring, helping to confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. For instance, the proton signal at ~3.55 ppm would correlate with the carbon signal at ~68.0 ppm, confirming the -CH₂OH group. Similarly, other proton signals would be unambiguously assigned to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations, which helps to piece together the molecular skeleton. A key correlation would be expected from the protons of the hydroxymethyl group (-CH₂ OH) and the ethoxy methylene group (-OCH₂ CH₃) to the quaternary carbon (C1) at ~85.0 ppm. This would definitively establish the connectivity of both the ethoxy and hydroxymethyl groups to the same carbon of the cyclopentyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): While this compound is achiral, NOESY could provide insights into the through-space proximity of protons, which can help determine the preferred conformation of the molecule in solution. For example, correlations between the ethoxy group protons and the cyclopentyl ring protons could indicate their spatial arrangement.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound would be characterized by the presence of a hydroxyl (-OH) group and an ether (C-O-C) linkage.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

|---|---|---|---|

| ~3400 | Strong, Broad | O-H | Stretching |

| ~2950, ~2870 | Strong | C-H | Stretching (sp³) |

| ~1450 | Medium | C-H | Bending |

The broadness of the O-H stretching band is a characteristic result of hydrogen bonding between alcohol molecules. The strong C-O stretching band is indicative of both the alcohol and the ether functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₈H₁₆O₂), the calculated exact mass is 144.11503 u.

In addition to molecular formula determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI), the molecular ion would likely undergo fragmentation through several key pathways:

Loss of the ethoxy group: Cleavage of the C-O bond could result in the loss of an ethoxy radical (•OCH₂CH₃), leading to a fragment ion.

Loss of the hydroxymethyl group: Cleavage of the C-C bond could lead to the loss of a hydroxymethyl radical (•CH₂OH).

Alpha-cleavage: The fragmentation can be initiated by the ionization of one of the oxygen atoms, followed by cleavage of an adjacent C-C bond in the ring.

Ring cleavage: The cyclopentyl ring itself could undergo fragmentation.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If this compound can be obtained as a suitable single crystal, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. As of now, there is no publicly available crystal structure for this compound.

Computational Chemistry and Theoretical Studies on 1 Ethoxycyclopentyl Methanol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemistry provides powerful tools for determining the three-dimensional structure of molecules and exploring their conformational possibilities. solubilityofthings.com For a flexible molecule like (1-ethoxycyclopentyl)methanol (B6153242), these calculations are crucial for understanding its physical and chemical properties.

The first step in a computational study is geometry optimization, a process that locates the minimum energy arrangement of atoms in a molecule. tau.ac.il For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles. Due to the molecule's flexibility, it can exist in several different spatial arrangements, known as conformations. youtube.com

The primary sources of conformational isomerism in this compound are:

Cyclopentane (B165970) Ring Pucker: The five-membered cyclopentane ring is not planar. It adopts puckered conformations, most commonly the "envelope" and "half-chair" forms, to relieve torsional strain. dalalinstitute.comlibretexts.org Computational methods can determine the preferred pucker of the ring and the energy barriers between different puckered forms.

Rotation of the Ethoxy Group: The C-O-C-C dihedral angle of the ethoxy group can rotate, leading to different spatial orientations of the ethyl group relative to the cyclopentane ring.

Rotation of the Hydroxymethyl Group: The C-C-O-H dihedral angle of the hydroxymethyl group can also rotate, influencing the position of the hydroxyl hydrogen and its potential for intramolecular interactions.

To perform a thorough conformational analysis, computational chemists would systematically rotate these flexible bonds and perform a geometry optimization for each starting structure. acs.org This search identifies all the stable, low-energy conformations (local minima on the potential energy surface).

Once the various stable conformations (rotamers) are identified, their relative energies are calculated with high accuracy. This allows for the determination of the most stable conformer, the global minimum, as well as the populations of other conformers at a given temperature using Boltzmann statistics.

The energetic landscape is a map of the potential energy of the molecule as a function of its geometry. nih.gov By calculating the energy of the molecule at various points between the stable minima, it is possible to locate the transition states that connect them. fiveable.me A transition state is the highest energy point on the lowest energy path between two conformers. The energy difference between a stable conformer and a transition state is the activation energy for the conformational change. This information provides insight into the dynamics of the molecule and how easily it can interconvert between different shapes.

Prediction of Spectroscopic Parameters and Spectral Simulations

Quantum chemical calculations are highly effective at predicting various spectroscopic properties, which can be invaluable for identifying and characterizing a molecule. tandfonline.comolemiss.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). mdpi.comresearchgate.net The calculations involve determining the magnetic shielding of each nucleus in the molecule. nih.gov By comparing the calculated shielding of a nucleus in this compound to the shielding of a reference compound (like tetramethylsilane, TMS), the chemical shift can be predicted. acs.org

These predictions are highly sensitive to the molecular geometry, so an accurate conformational analysis is a prerequisite. The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual stable conformers. rsc.org Below is a hypothetical table of calculated ¹H and ¹³C NMR chemical shifts for the most stable conformer of this compound.

Hypothetical Calculated NMR Data for this compound

| Atom | Type | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | Quaternary Carbon | - | 85.2 |

| 2, 5 | Cyclopentane CH₂ | 1.65 | 23.8 |

| 3, 4 | Cyclopentane CH₂ | 1.55 | 28.1 |

| 6 | Methylene (CH₂OH) | 3.50 | 68.5 |

| 7 | Hydroxyl (OH) | 2.80 | - |

| 8 | Methylene (OCH₂) | 3.40 | 62.3 |

Note: This data is illustrative and not from actual published research.

Similarly, scalar coupling constants (J-couplings) between nuclei can be calculated, providing information about the connectivity and dihedral angles within the molecule. researchgate.netgithub.io

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. researchgate.netacs.org This is typically done by first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies.

IR intensities are determined by the change in the molecule's dipole moment during a vibration, while Raman intensities depend on the change in its polarizability. acs.org By simulating the spectrum, computational chemists can assign the absorption bands in an experimental spectrum to specific molecular motions, such as C-H stretches, C-O stretches, or O-H bends. aip.org

Hypothetical Calculated Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

|---|---|---|

| 3650 | 55 | O-H stretch (free) |

| 2960 | 120 | C-H stretch (asymmetric, CH₃) |

| 2870 | 85 | C-H stretch (symmetric, CH₂) |

| 1450 | 40 | C-H bend (scissoring) |

| 1100 | 210 | C-O stretch (ether) |

| 1050 | 180 | C-O stretch (alcohol) |

Note: This data is illustrative and not from actual published research.

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. jocpr.com It allows for the study of transient species like transition states, which are difficult or impossible to observe experimentally. ims.ac.jp For this compound, one might investigate reactions such as dehydration or oxidation. libretexts.orgmdpi.com

The process involves identifying the reactants and products and then mapping the potential energy surface that connects them. acs.org A key objective is to locate the transition state for the reaction. reddit.comccl.net A transition state is a first-order saddle point on the potential energy surface; it is a maximum in the direction of the reaction coordinate and a minimum in all other directions. fiveable.me The presence of a single imaginary vibrational frequency in the calculated vibrational spectrum confirms that a structure is a true transition state.

Once the transition state is located and its structure is optimized, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea) of the reaction. This value is critical for determining the reaction rate. By mapping the entire reaction pathway, from reactants through the transition state to the products (a process called Intrinsic Reaction Coordinate or IRC analysis), chemists can gain a detailed, step-by-step understanding of the reaction mechanism. mdpi.com For example, in a dehydration reaction, computations could distinguish between different possible mechanisms, such as E1 or E2, by calculating the energies of the respective intermediates and transition states.

Elucidation of Reaction Mechanisms and Energy Barriers

Understanding the chemical transformations that this compound can undergo is fundamental to predicting its behavior in various chemical environments. Computational quantum mechanical methods are essential for mapping out the potential energy surface (PES) of a reaction, which describes the energy of a system as a function of its geometry. researchgate.net

The process begins with the optimization of the geometries of reactants, products, and any potential intermediates. Subsequently, the transition state (TS), which represents the highest energy point along the reaction coordinate, is located. nih.gov Methods such as Density Functional Theory (DFT) or more computationally intensive ab initio calculations like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) are employed to achieve the desired balance of accuracy and computational cost. grnjournal.usresearchgate.net Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the TS correctly connects the reactant and product states on the potential energy surface. nih.gov

The energy difference between the reactants and the transition state defines the activation energy or energy barrier. This value is critical for determining the reaction rate; a higher barrier corresponds to a slower reaction. For this compound, potential reactions of interest could include acid-catalyzed dehydration to form an ether or an alkene, or oxidation of the primary alcohol group. Computational studies can predict which pathway is more favorable by comparing their respective energy barriers.

Hypothetical Research Findings: A theoretical study on the acid-catalyzed dehydration of this compound might explore two competing pathways: E1 elimination to form 1-ethoxycyclopentene and SN1 substitution leading to the formation of a diether in the presence of excess alcohol. Quantum chemical calculations could be used to determine the energy barriers for the rate-determining step in each pathway, likely the formation of the tertiary carbocation intermediate.

| Reaction Step | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |

|---|---|---|---|

| Protonation of Hydroxyl Group | DFT (B3LYP) | 6-311++G(d,p) | 5.2 |

| Loss of Water (Carbocation Formation) | DFT (B3LYP) | 6-311++G(d,p) | 18.5 |

| Deprotonation to form Alkene (E1) | DFT (B3LYP) | 6-311++G(d,p) | 3.1 |

| Carbocation Formation (Rate-Determining) | CCSD(T) | aug-cc-pVTZ | 20.1 |

Catalytic Cycle Modeling

Many reactions involving alcohols and ethers are facilitated by catalysts. Computational modeling is instrumental in elucidating the complete catalytic cycle at a molecular level. researchgate.net This involves identifying all elementary steps, including catalyst-substrate binding, chemical transformation(s), and product release with catalyst regeneration. mdpi.com

Hypothetical Research Findings: A computational study could model the cleavage of the ether bond in this compound catalyzed by a Lewis acid (e.g., AlCl₃). The model would simulate the coordination of the Lewis acid to the ether oxygen, followed by the cleavage of the C-O bond, and finally the hydrolysis of the resulting intermediate to release the products and regenerate the catalyst.

| Step | Description | Species Involved | Calculated ΔG (kcal/mol) |

|---|---|---|---|

| 1 | Catalyst-Substrate Binding | This compound + AlCl₃ → Complex | -10.8 |

| TS1 | Transition state for C-O bond cleavage | [Complex]‡ | +25.4 |

| 2 | Formation of Intermediate | [Alkoxy-AlCl₃]- complex + Carbocation | +15.2 |

| 3 | Product Release/Catalyst Regeneration | Intermediate + H₂O → Products + AlCl₃ | -30.1 |

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

While quantum mechanics is ideal for studying reaction mechanisms, Molecular Dynamics (MD) simulations are better suited for understanding the dynamic behavior of molecules and their interactions with the environment, such as a solvent. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion over time. uchicago.edu

For this compound, MD simulations can provide detailed information about its solvation structure in various solvents like water, ethanol (B145695), or a nonpolar solvent like hexane. By analyzing the trajectories of the solvent molecules around the solute, one can calculate properties such as the radial distribution function (RDF). The RDF describes the probability of finding a solvent atom at a certain distance from a solute atom. nih.gov This analysis reveals the structure of the solvation shells and the nature of intermolecular interactions, such as hydrogen bonds between the hydroxyl group of this compound and protic solvent molecules. Understanding these interactions is crucial as they can significantly influence the molecule's conformation, stability, and reactivity. acs.org

Hypothetical Research Findings: An MD simulation of this compound in an aqueous solution would likely show strong hydrogen bonding between the molecule's hydroxyl group and surrounding water molecules. The analysis of the RDF between the hydroxyl oxygen of the solute and the hydrogen of water (O-H···O) would reveal a sharp first peak at approximately 1.8-2.0 Å, indicative of a well-defined first solvation shell. The coordination number, obtained by integrating the RDF up to its first minimum, would quantify the average number of hydrogen bonds formed.

| Interacting Atom Pair (Solute···Solvent) | Position of First RDF Peak (g(r) max) [Å] | Position of First RDF Minimum [Å] | Coordination Number (First Shell) |

|---|---|---|---|

| Hydroxyl O ··· Water H | 1.85 | 2.50 | 2.1 |

| Hydroxyl H ··· Water O | 1.79 | 2.45 | 1.2 |

| Ether O ··· Water H | 1.98 | 2.65 | 1.5 |

Lack of Publicly Available Research Hinders Detailed Analysis of this compound

Despite a comprehensive search for the chemical compound this compound, including inquiries using its CAS number (1873961-20-6), there is a notable absence of publicly available scientific literature, patents, or technical documentation detailing its specific applications in organic synthesis, materials science, or methodological development.

While the compound is listed by some chemical suppliers, indicating its potential availability for research and commercial purposes, its specific roles as a building block in complex organic synthesis, a component in materials science research, or its application in the development of new synthetic methodologies are not documented in accessible databases.

Consequently, a detailed article structured around its use as a precursor for advanced intermediates, a key synthon for novel chemical scaffolds, a monomer in polymer chemistry, its integration into functional materials, or its application in methodological development within organic synthesis cannot be generated at this time. The lack of available data prevents a thorough and scientifically accurate discussion of the topics outlined in the requested article structure.

Further research and publication in peer-reviewed journals or patents would be necessary to elucidate the synthetic applications and research utility of this compound. Without such information, any detailed discussion would be speculative and would not meet the standards of a scientifically rigorous article.

Synthetic Applications and Research Utility of 1 Ethoxycyclopentyl Methanol

Application in Methodological Development within Organic Synthesis

Substrate for Probing New Synthetic Methodologies

There is no available information in the reviewed scientific literature to suggest that (1-Ethoxycyclopentyl)methanol (B6153242) has been utilized as a model substrate to test or validate new synthetic reactions or methodologies. Organic chemists often employ specific molecules with particular functional groups and stereochemical properties to explore the scope and limitations of new transformations. However, this compound has not been documented in this context.

Reagent for the Development of Novel Catalytic Systems

Similarly, a comprehensive search did not reveal any instances of this compound being used as a reagent, ligand, or precursor in the design and development of new catalytic systems. The development of catalysts is a critical area of chemical research, often relying on a diverse array of organic molecules to create efficient and selective catalytic processes. At present, this compound is not mentioned in the literature as contributing to this field.

Future Research Directions and Unexplored Avenues for 1 Ethoxycyclopentyl Methanol

Exploration of Biocatalytic and Bio-Inspired Synthetic Routes

The synthesis of sterically hindered alcohols, such as the tertiary alcohol in (1-Ethoxycyclopentyl)methanol (B6153242), remains a challenge for traditional organic chemistry. Biocatalysis offers a promising, environmentally benign alternative. Future research could focus on identifying or engineering enzymes capable of synthesizing this molecule.

Key Unexplored Avenues:

Aldolase-Catalyzed Reactions: Class II aldolases have shown activity with ketone substrates, enabling the stereoselective synthesis of tertiary alcohols. researchgate.net A potential biocatalytic route to this compound could involve an aldolase-catalyzed addition to 1-ethoxycyclopentanone. Research is needed to screen existing aldolases or to engineer novel variants for this specific transformation.

Photoenzymatic Catalysis: Recent advances have demonstrated that flavin-dependent 'ene'-reductases can catalyze asymmetric carbohydroxylation of alkenes to produce enantioenriched tertiary alcohols. nih.gov This photoenzymatic strategy could be explored for the synthesis of chiral derivatives of this compound, expanding the utility of enzymes beyond their native radical termination mechanisms. nih.gov

Lipase-Mediated Resolutions: While direct asymmetric synthesis is ideal, enzymatic kinetic resolution of racemic precursors represents a viable strategy. Lipases are well-known for their ability to resolve racemic alcohols through enantioselective esterification. researchgate.net Research into lipase-catalyzed reactions of 1,1-disubstituted 1,2-diols has shown high enantioselectivity, controlled by the tertiary carbinyl center. acs.org This approach could be adapted to resolve precursors to this compound, providing access to enantiomerically pure materials.

The development of these biocatalytic methods would not only provide greener synthetic routes but also facilitate the production of chiral analogues, which are highly valuable in pharmaceutical and materials science.

Investigation of Stereoselective Reactivity in Confined Environments

Controlling stereoselectivity is a central goal in modern organic synthesis. While this compound itself is achiral, its reactions can generate stereocenters. Confined environments, such as the cavities of supramolecular hosts, can act as nano-reactors, influencing the stereochemical outcome of a reaction.

Key Unexplored Avenues:

Cyclodextrin-Mediated Reactions: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate guest molecules and catalyze reactions with high stereoselectivity. mdpi.comresearchgate.net Future work could investigate the use of modified CDs as catalysts for reactions involving this compound or its precursors. For example, a CD-modified ketone could act as a supramolecular catalyst for the stereoselective epoxidation of an alkene precursor. acs.org The preorganization of the substrate within the chiral CD cavity can dictate the facial selectivity of the attack, leading to a specific stereoisomer. mdpi.comresearchgate.net

Supramolecular Gel Catalysis: Organocatalysts that self-assemble into supramolecular gels can create unique reaction environments. These gel networks can lead to remarkable effects on stereoselectivity, sometimes even causing an inversion of the stereochemical outcome compared to the non-aggregated catalyst. nih.gov Investigating reactions of this compound derivatives within such chiral, self-assembled structures could unlock novel stereoselective transformations.

Metal-Organic Cage Catalysis: The confined inner spaces of metal-organic cages (MOCs) can mimic the binding pockets of enzymes. researchgate.net These structures can enhance reaction rates and control selectivity by encapsulating substrates. Research into MOC-catalyzed reactions, such as additions or functionalizations of the hydroxyl group of this compound, could lead to highly selective and efficient transformations.

The table below outlines potential supramolecular systems and the types of stereoselective reactions that could be explored for this compound and its derivatives.

| Supramolecular System | Potential Reaction Type | Expected Outcome |

| Modified β-Cyclodextrins | Asymmetric epoxidation of an alkene precursor | High diastereoselectivity or enantioselectivity. acs.org |

| Chiral Metal-Organic Cages | Acylation of the primary alcohol | Kinetic resolution of a racemic substrate. researchgate.net |

| L-Proline-based Gels | Aldol addition to a carbonyl derivative | Control over syn/anti diastereoselectivity. nih.gov |

Development of Novel Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis utilize light and electricity, respectively, to drive chemical reactions under mild conditions. These green chemistry tools offer unique opportunities for the functionalization of alcohols.

Key Unexplored Avenues:

Photocatalytic C-H Functionalization: The direct functionalization of C-H bonds is a powerful synthetic strategy. Photocatalytic methods could be developed to activate the C-H bonds on the cyclopentyl ring of this compound, allowing for the introduction of new functional groups without pre-functionalization.

Electrocatalytic Upgrading: The electrocatalytic oxidation of alcohols is a key reaction in fuel cells and for the synthesis of valuable chemicals. Research could explore the selective oxidation of the primary alcohol in this compound to the corresponding aldehyde or carboxylic acid using tailored electrocatalysts. This avoids the use of stoichiometric chemical oxidants.

Dual Catalytic Systems: Combining photocatalysis with another catalytic cycle, such as transition metal catalysis, can enable novel transformations. A future research direction could involve the development of a dual catalytic system where a photocatalyst generates a radical from the alcohol, which is then intercepted by a metal catalyst to form new C-C or C-X bonds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a key trend in the chemical industry, offering improved safety, efficiency, and scalability. Automated synthesis platforms further accelerate the discovery and optimization of new reactions and molecules.

Key Unexplored Avenues:

Continuous Flow Synthesis: A multi-step continuous flow process for synthesizing this compound could be developed. For instance, the synthesis of functionalized cyclopentenones, which are precursors to cyclopentanols, has been successfully demonstrated in flow reactors. durham.ac.uk Such a process would enable safer handling of reactive intermediates and facilitate large-scale production.

Automated Reaction Optimization: Automated synthesis platforms can perform numerous experiments to rapidly screen reaction conditions (catalysts, solvents, temperatures) for the synthesis and functionalization of this compound. merckmillipore.com This high-throughput approach can significantly accelerate the discovery of optimal synthetic routes and novel derivatives.

The table below compares potential batch versus flow synthesis approaches for a key reaction step in producing a cyclopentanol (B49286) derivative.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours to days | Seconds to minutes nih.gov |

| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-to-volume ratio |

| Safety | Risk of thermal runaway with large volumes | Inherently safer with small reactor volumes |

| Scalability | Difficult, requires re-optimization | Straightforward by running longer ("scaling-out") |

| Process Control | Manual or semi-automated | Fully automated with precise control mt.com |

Potential Contributions to Sustainable Chemical Technologies and Circular Economy Concepts

The principles of sustainable chemistry and the circular economy demand the use of renewable feedstocks and the design of products that can be recycled or repurposed. This compound, if derived from biomass, could play a role in this new paradigm.

Key Unexplored Avenues:

Biomass-Derived Feedstocks: The cyclopentyl core of the molecule is structurally related to cyclopentanone (B42830), a platform chemical that can be produced from lignocellulosic biomass derivatives like furfural (B47365). nih.govhigfly.euacs.org A key research goal is to develop an efficient and integrated catalytic cascade to convert biomass-derived furfural into 1-ethoxycyclopentanone, the direct precursor for this compound.

Green Solvent Applications: Many biomass-derived molecules are being investigated as green solvents. nih.govacs.orgresearchgate.net The physical properties of this compound should be thoroughly characterized to assess its potential as a sustainable solvent for organic reactions or in formulations, replacing petroleum-derived solvents.

Circular Economy Integration: Alcohols play a pivotal role in the circular economy, serving as both biofuels and chemical intermediates that can be produced from waste streams. nedstar.comdrinktec.com If this compound demonstrates valuable properties, its synthesis could be integrated into biorefinery concepts. For example, bio-ethanol (the source of the ethoxy group) could be produced from fermentation, while the cyclopentyl ring could be derived from hemicellulose. This creates a pathway to a value-added chemical entirely from renewable resources, contributing to a more circular and sustainable chemical industry. scotch-whisky.org.uk

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1-Ethoxycyclopentyl)methanol, and how do reaction conditions influence yield and purity?

- Grignard Reaction : Reacting ethoxycyclopentylmagnesium bromide with formaldehyde in anhydrous ether or THF under inert conditions. Temperature control (-10°C to 0°C) minimizes side reactions like over-alkylation .

- Reduction of Ketones : Reduction of 1-ethoxycyclopentyl ketone using sodium borohydride (NaBH4) in methanol at 25°C. Catalyst choice (e.g., CeCl3) can enhance selectivity .

- Biocatalytic Methods : Enzymatic reduction of 1-ethoxycyclopentyl aldehyde using alcohol dehydrogenases (e.g., from Daucus carota), achieving >90% enantiomeric excess (ee) under mild pH (6.5–7.5) .

- Key Data :

| Method | Yield (%) | Purity (%) | ee (%) |

|---|---|---|---|

| Grignard | 75–85 | 95–98 | N/A |

| NaBH4 Reduction | 60–70 | 90–95 | N/A |

| Biocatalytic Reduction | 80–90 | 98–99 | 92–98 |

Q. How can researchers characterize this compound and differentiate it from structural analogs?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.4–3.6 ppm (methanol -OH), δ 1.2–1.5 ppm (cyclopentyl CH2), and δ 1.1 ppm (ethoxy CH3) .

- ¹³C NMR : Signals at 70–75 ppm (ether C-O) and 60–65 ppm (methanol C-OH) .

Q. What are the key reactivity patterns of this compound in organic synthesis?

- Ether Cleavage : Reacts with HBr/acetic acid to form cyclopentylmethanol and ethyl bromide.

- Oxidation : Treatment with pyridinium chlorochromate (PCC) yields 1-ethoxycyclopentanecarboxylic acid .

- Esterification : Forms esters (e.g., acetate) via reaction with acetyl chloride in pyridine .

Advanced Research Questions

Q. How can enantioselectivity be optimized in the biocatalytic synthesis of this compound?

- Substrate Engineering : Modify the cyclopentyl backbone to reduce steric hindrance for enzyme binding.

- Co-Solvent Systems : Use 10–20% DMSO or glycerol to stabilize enzyme structure and enhance turnover .

- Directed Evolution : Screen alcohol dehydrogenase variants for improved activity (e.g., Lactobacillus kefir ADH mutants) .

- Example Data :

| Mutant Strain | Activity (U/mg) | ee (%) |

|---|---|---|

| Wild-type | 0.5 | 85 |

| Mutant A3 | 2.1 | 98 |

Q. How should researchers address contradictory data in NMR or chromatographic analyses of this compound?

- Contamination Checks : Use HSQC NMR to detect trace solvents (e.g., THF) or byproducts .

- Dynamic Light Scattering (DLS) : Identify aggregates in solution that may skew HPLC results .

- Isotopic Labeling : ¹³C-labeled analogs can resolve overlapping peaks in crowded spectra .

Q. What computational models are effective for predicting the solvation behavior of this compound in non-polar solvents?

- MD Simulations : Use AMBER or GROMACS with GAFF force fields to simulate solvation in hexane. Key parameters include radial distribution functions (RDFs) for hydroxyl interactions .

- COSMO-RS : Predicts logP values (experimental logP = 1.8) and solubility in lipid bilayers for drug delivery studies .

Q. What are emerging applications of this compound in pharmaceutical intermediates or drug delivery systems?

- Prodrug Design : The ethoxy group enhances lipophilicity for blood-brain barrier penetration. Example: Conjugation with antiviral agents (e.g., remdesivir analogs) .

- Nanocarrier Synthesis : Self-assembly with PEGylated lipids forms micelles with 20–50 nm diameter, suitable for hydrophobic drug encapsulation .

Methodological Notes

- Synthesis Optimization : Prioritize biocatalytic routes for sustainability; Grignard methods require strict anhydrous conditions .

- Analytical Cross-Validation : Combine NMR, HPLC, and MS to confirm structure, especially for enantiomer-rich samples .

- Safety Protocols : Use fume hoods for ether cleavage reactions (HBr releases toxic fumes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.